Lithium(1+) ion 2,4-dichloropyrimidine-5-sulfinate

Description

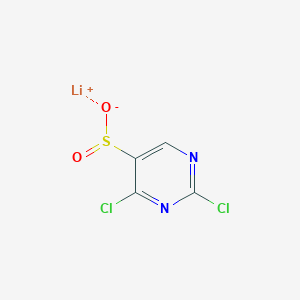

Lithium(1+) ion 2,4-dichloropyrimidine-5-sulfinate (CAS: 2229285-78-1) is a lithium salt of a substituted pyrimidine sulfinate. Its structure features a pyrimidine ring substituted with two chlorine atoms at the 2- and 4-positions and a sulfinate group (-SO₂⁻) at the 5-position, stabilized by a lithium cation .

Properties

IUPAC Name |

lithium;2,4-dichloropyrimidine-5-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2O2S.Li/c5-3-2(11(9)10)1-7-4(6)8-3;/h1H,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGBRQRXRIQDHBU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=C(C(=NC(=N1)Cl)Cl)S(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2LiN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 2,4-dichloropyrimidine-5-sulfinate typically involves the reaction of 2,4-dichloropyrimidine-5-sulfinic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous medium at room temperature. The general reaction can be represented as follows:

C4H2Cl2N2O2S+LiOH→C4H2Cl2LiN2O2S+H2O

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2,4-dichloropyrimidine-5-sulfinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2,4-dichloropyrimidine-5-sulfonate.

Reduction: It can be reduced to form 2,4-dichloropyrimidine-5-sulfinate.

Substitution: The chlorine atoms in the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 2,4-dichloropyrimidine-5-sulfonate

Reduction: 2,4-dichloropyrimidine-5-sulfinate

Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

Medicinal Chemistry Applications

Lithium salts are known for their therapeutic effects, particularly in the treatment of mood disorders. The inclusion of 2,4-dichloropyrimidine-5-sulfinate enhances the pharmacological profile of lithium compounds.

- Anticancer Activity : Recent studies indicate that pyrimidine derivatives exhibit significant anticancer properties. For instance, 2,4-dichloropyrimidine derivatives have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth and proliferation .

- Anti-inflammatory Properties : Compounds derived from pyrimidine structures have been investigated for their ability to modulate immune responses. The lithium salt form may enhance these effects by promoting cellular stability and reducing inflammation markers .

- Neuroprotective Effects : Lithium is well-known for its neuroprotective properties. The addition of 2,4-dichloropyrimidine-5-sulfinate may augment these effects, potentially offering new avenues for treating neurodegenerative diseases .

Material Science Applications

Lithium(1+) ion 2,4-dichloropyrimidine-5-sulfinate has potential applications in the development of new materials.

- Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis, enhancing the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices can lead to improved performance in various applications .

- Electrolyte Materials : Lithium salts are crucial in developing solid-state electrolytes for batteries. The unique properties of 2,4-dichloropyrimidine-5-sulfinate can improve ionic conductivity and electrochemical stability, making it a candidate for advanced battery technologies .

Catalytic Applications

The compound serves as a catalyst in several organic reactions due to its ability to facilitate bond formation.

- Cross-Coupling Reactions : this compound has been employed in palladium-catalyzed cross-coupling reactions, which are essential for synthesizing complex organic molecules. Its use can lead to higher yields and selectivity in the formation of biaryl compounds .

- Synthesis of Heterocycles : The compound is effective in synthesizing various heterocyclic compounds through nucleophilic substitution reactions. This is particularly valuable in pharmaceutical chemistry where heterocycles are prevalent .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of Lithium(1+) ion 2,4-dichloropyrimidine-5-sulfinate involves its interaction with various molecular targets. The compound can inhibit certain enzymes and modulate signaling pathways. For example, it may inhibit glycogen synthase kinase-3 (GSK-3) and modulate the Wnt/β-catenin pathway, which are involved in cell proliferation and differentiation.

Comparison with Similar Compounds

Lithium(1+) Ion 2,2-Difluoro-2-(1-Methyl-1H-1,2,3-Triazol-5-yl)Acetate

- CAS : 2228910-88-9

- Structure : Contains a fluorinated triazole-acetate backbone instead of a pyrimidine-sulfinate system.

- Key Differences : The absence of a sulfinate group and the presence of fluorine atoms may enhance electronegativity and alter solubility compared to the dichloropyrimidine analog. Such structural variations could influence reactivity in cross-coupling or coordination chemistry.

Lithium(1+) Ion 2,4-Dimethylimidazo[1,5-a]Pyrimidine-8-Carboxylate

- CAS: Not fully specified

- Structure : Features a fused imidazo-pyrimidine ring with carboxylate and methyl substituents.

- Key Differences : The carboxylate group (-COO⁻) and fused heterocyclic system may confer distinct coordination properties compared to the sulfinate group in the target compound. This could affect applications in catalysis or lithium-ion battery electrolytes.

Comparison with Pyrimidine Derivatives

4,6-Dihydroxypyrimidine

2,4-Dihydroxypyrimidine-5-Carboxylic Acid

- CAS: Not explicitly listed

- Structure : Combines hydroxyl and carboxylic acid groups on the pyrimidine ring.

- Key Differences : The carboxylic acid group introduces acidity (pKa ~2–3), contrasting with the sulfinate’s weaker acidity. This structural feature may limit compatibility with lithium in salt formation but enhance metal-chelation capabilities.

Data Table: Comparative Analysis

Research and Application Insights

- Reactivity : The electron-withdrawing chlorine and sulfinate groups in the target compound likely enhance its electrophilicity, making it a candidate for nucleophilic substitution reactions. In contrast, hydroxylated pyrimidines (e.g., 4,6-dihydroxypyrimidine) are more nucleophilic .

- Coordination Chemistry : Lithium sulfinates are less studied than carboxylates in metal coordination, but the sulfinate group’s ambidentate nature (bonding via S or O) could offer unique catalytic or material-design opportunities .

- Biological Activity : Hydroxylated pyrimidines exhibit antimicrobial and cytotoxic properties , whereas chlorinated sulfinate derivatives may face bioavailability challenges due to higher hydrophobicity.

Biological Activity

Lithium(1+) ion 2,4-dichloropyrimidine-5-sulfinate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Pyrimidine Derivatives

Pyrimidines, including 2,4-dichloropyrimidine-5-sulfinate, are crucial in drug discovery due to their diverse biological activities. They serve as building blocks for nucleic acids and have been implicated in various therapeutic areas such as antimicrobial, anticancer, and anti-inflammatory treatments . The lithium ion's role in enhancing the biological activity of pyrimidine derivatives is noteworthy.

Lithium ions are known to influence several biological pathways:

- Inhibition of Inositol Monophosphatase : Lithium inhibits inositol monophosphatase, leading to increased inositol levels and modulation of signaling pathways involved in mood regulation.

- Neuroprotective Effects : Lithium has shown neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

- Antimicrobial Activity : The presence of the 2,4-dichloropyrimidine moiety may enhance antibacterial efficacy against resistant strains .

Biological Activity Data

Recent studies have evaluated the biological activity of lithium salts combined with pyrimidine derivatives. The following table summarizes key findings related to the pharmacokinetic properties and biological effects of this compound:

Case Studies

Several case studies highlight the compound's efficacy:

- Antimicrobial Efficacy : A study reported that this compound exhibited significant activity against multidrug-resistant Staphylococcus aureus with a minimum inhibitory concentration (MIC) of approximately 0.5 µg/mL . This suggests potential for use in treating resistant infections.

- Neuroprotective Effects : Another investigation indicated that lithium ions could mitigate neurodegeneration in animal models by enhancing synaptic plasticity and reducing oxidative stress markers .

- Cancer Treatment : In vitro studies demonstrated that the compound could inhibit growth in various cancer cell lines with IC50 values significantly lower than traditional chemotherapeutics like 5-Fluorouracil .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for lithium(1+) ion 2,4-dichloropyrimidine-5-sulfinate, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions between sulfinate salts and halogenated pyrimidine derivatives. For example, reacting 2,4-dichloropyrimidine-5-sulfonyl chloride with lithium hydroxide under anhydrous conditions. Purification involves recrystallization in aprotic solvents (e.g., tetrahydrofuran) or column chromatography using silica gel with hexane/ethyl acetate gradients. Purity is assessed via HPLC (using Millex®-LG/LH filters for sample preparation ) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity.

Q. How should researchers characterize the structural and thermal stability of this compound?

- Methodological Answer : Employ X-ray crystallography for precise structural determination, supplemented by FT-IR to confirm functional groups (e.g., sulfinate vibrations at ~1050–1150 cm⁻¹). Thermal stability is evaluated via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres. Compatibility with common solvents (e.g., THF, toluene) should be tested using compatibility tables for lab equipment, such as those provided for Millipore® filters and Ultrafree®-MC systems .

Q. What solvent systems are compatible with this compound during storage and reactions?

- Methodological Answer : Based on compatibility guidelines for pyrimidine derivatives, anhydrous aprotic solvents (e.g., THF, DMF) are preferred to avoid hydrolysis. Avoid prolonged exposure to polar protic solvents (e.g., water, alcohols) or strong bases (e.g., NaOH), which may degrade the sulfinate group. Solvent compatibility tables for lab filters (e.g., Millex®-LH for HPLC) provide guidance on inert solvent selection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for sulfinate-pyrimidine derivatives under varying pH conditions?

- Methodological Answer : Perform controlled kinetic studies using pH-buffered systems (e.g., phosphate or carbonate buffers) to isolate the effects of acidity on sulfinate stability. Monitor reaction intermediates via in-situ Raman spectroscopy or LC-MS. For conflicting data, cross-validate using DFT calculations to model reaction pathways and identify pH-dependent transition states .

Q. What strategies are effective for studying the compound’s role as a ligand or intermediate in transition-metal catalysis?

- Methodological Answer : Use coordination chemistry techniques, such as titration calorimetry (ITC) or UV-vis spectroscopy, to assess binding affinity with metal ions (e.g., Co²⁺, Ni²⁺). Catalytic activity can be tested in cross-coupling reactions (e.g., Suzuki-Miyaura), with reaction progress monitored via GC-MS. For mechanistic insights, employ isotopic labeling (e.g., ³⁵S in sulfinate) and analyze substituent effects using Hammett plots .

Q. How can computational methods enhance the design of derivatives with improved stability or reactivity?

- Methodological Answer : Utilize density functional theory (DFT) to calculate molecular orbitals, partial charges, and bond dissociation energies. Simulate solvent effects with COSMO-RS models to predict solubility and degradation pathways. Pair computational results with experimental validation via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) and comparative XRD analysis of derivatives .

Q. What experimental protocols mitigate decomposition during long-term storage?

- Methodological Answer : Store the compound under inert atmospheres (argon) in amber vials at –20°C. Pre-treat storage containers with silanizing agents to minimize surface adsorption. Regularly assess stability via periodic HPLC-UV analysis (using Millex®-LH certified filters to avoid interference) and track sulfinate oxidation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.